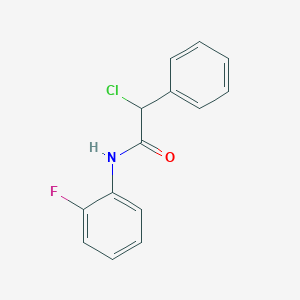

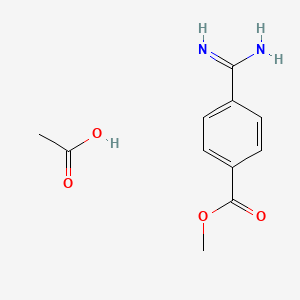

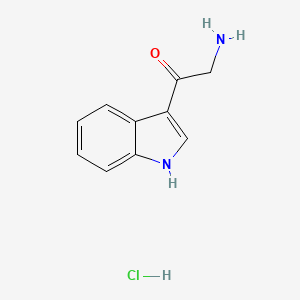

![molecular formula C13H18N2O4 B1388434 2-(叔丁氧羰基)-1H,3H,4H-吡咯并[1,2-a]吡嗪-1-羧酸 CAS No. 1214038-55-7](/img/structure/B1388434.png)

2-(叔丁氧羰基)-1H,3H,4H-吡咯并[1,2-a]吡嗪-1-羧酸

描述

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成途径和化学反应性

研究已经证明了类似于2-(叔丁氧羰基)-1H,3H,4H-吡咯并[1,2-a]吡嗪-1-羧酸的化合物在各种合成途径中的利用,为它们的化学反应性和在创造新化合物方面的潜在应用提供了见解。Rossi等人(2007年)探讨了相关二氮双烯化合物的分歧和溶剂依赖反应,导致多种杂环化合物如5,6-二氢-4H-吡啶和1-氨基-吡咯的合成,展示了它们在化学合成过程中的适应性(Rossi et al., 2007)。Voievudskyi等人(2016年)还强调了吡咯并[1,2-a]吡嗪衍生物的合成和反应性,这些衍生物被用作制备天然生物碱的类似物的起始物质,表明它们在丰富合成途径中的作用(Voievudskyi et al., 2016)。

杂环化合物合成

Moskalenko等人(2011年)的研究深入探讨了喹啉-4-羧酸与各种杂环融合的合成,展示了该化合物在构建复杂分子结构中的实用性。这项工作标志着这些化合物在开发具有潜在应用的新杂环化合物中的重要性(Moskalenko et al., 2011)。

酰化和官能团兼容性

Umehara等人(2016年)引入了一种涉及羧酸和非亲核N-杂环化合物的新型缩合反应,突出了这类反应在酰化各种非亲核氮化合物方面的高官能团兼容性和广泛适用性。这一发现为修改和改进各种研究和工业应用中的杂环化合物的性质开辟了新途径(Umehara et al., 2016)。

超分子合成单元分析

Vishweshwar等人(2002年)分析了吡啶酸和异构甲基吡啶羧酸的X射线晶体结构,以研究这些杂环酸中的羧酸-吡啶超分子合成单元V的出现。这种结构分析将分子特征与超分子合成单元相关联,有助于晶体工程策略(Vishweshwar et al., 2002)。

作用机制

Target of Action

It is known that similar compounds are used as building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It is known that similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Pharmacokinetics

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Result of Action

It is known that similar compounds have shown a wide spectrum of biological activities .

生化分析

Biochemical Properties

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. For instance, it can be used as a substrate in reactions catalyzed by proteases and peptidases, which cleave peptide bonds and aid in the synthesis of longer peptide chains . The nature of these interactions often involves the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups .

Cellular Effects

The effects of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction pathways . Additionally, the compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell .

Molecular Mechanism

At the molecular level, 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, which can result in enzyme inhibition or activation . For instance, the Boc group can be selectively removed under acidic conditions, revealing a reactive amine group that can participate in further chemical reactions . This selective deprotection allows for precise control over the timing and location of the compound’s activity within a biological system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models where it has been used to study the dynamics of peptide synthesis and degradation .

Dosage Effects in Animal Models

The effects of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may facilitate normal biochemical processes without causing significant adverse effects . At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing cell death . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological activity occurs .

Metabolic Pathways

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is involved in several metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as proteases and peptidases, which facilitate its incorporation into larger peptide chains . Additionally, it can affect metabolic flux by altering the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is transported and distributed through interactions with various transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of proteins . The precise localization of the compound ensures that it interacts with the appropriate biomolecules and exerts its intended effects .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQCYWJDBHJYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

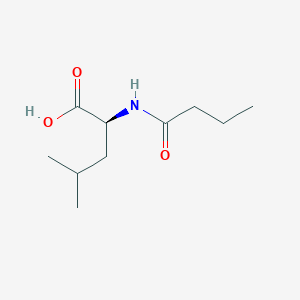

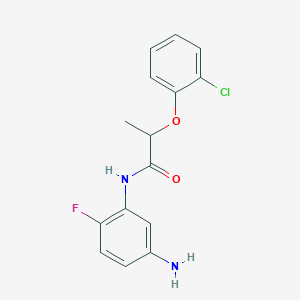

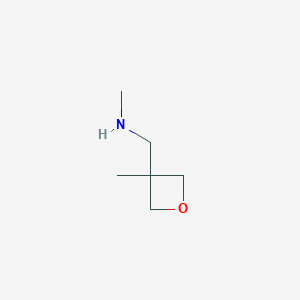

![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)

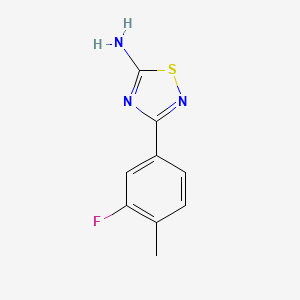

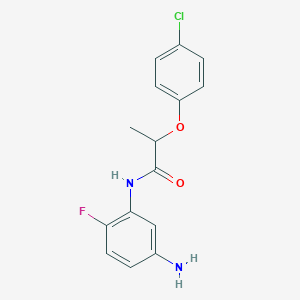

![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)